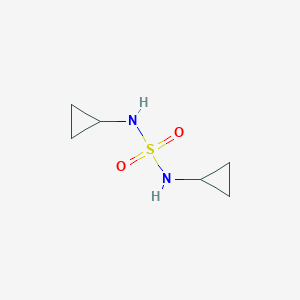
N-(Cyclopropylsulfamoyl)Cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylsulfamoyl)Cyclopropanamine is a compound that features a cyclopropane ring bonded to a sulfamoyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylsulfamoyl)Cyclopropanamine typically involves the reaction of cyclopropylamine with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylsulfamoyl)Cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopropylsulfamoyl ketones or aldehydes.
Reduction: Formation of cyclopropylsulfamoyl amines.
Substitution: Formation of substituted cyclopropylsulfamoyl derivatives.
Scientific Research Applications
N-(Cyclopropylsulfamoyl)Cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Cyclopropylsulfamoyl)Cyclopropanamine involves its interaction with specific molecular targets. For example, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler compound with a similar cyclopropane ring but lacking the sulfamoyl group.
N-(Cyclopropylsulfamoyl)Cyclopropanone: Similar structure but with a ketone group instead of an amine group.
Uniqueness
N-(Cyclopropylsulfamoyl)Cyclopropanamine is unique due to the presence of both a sulfamoyl group and an amine group attached to the cyclopropane ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it a valuable molecule for various applications .
Properties
CAS No. |
923271-25-4 |
|---|---|
Molecular Formula |
C6H12N2O2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
N-(cyclopropylsulfamoyl)cyclopropanamine |
InChI |
InChI=1S/C6H12N2O2S/c9-11(10,7-5-1-2-5)8-6-3-4-6/h5-8H,1-4H2 |
InChI Key |
ZOQDOPYXZSNICA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


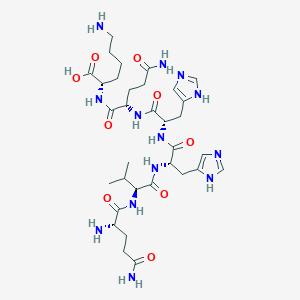

![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
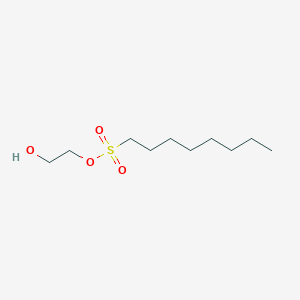
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
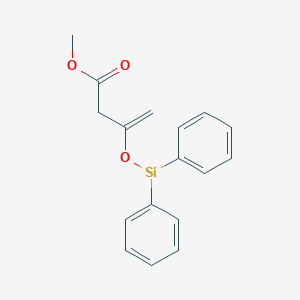
![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
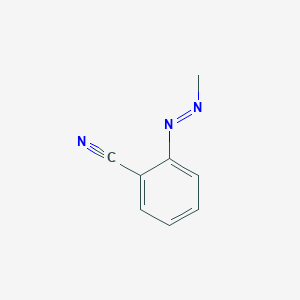
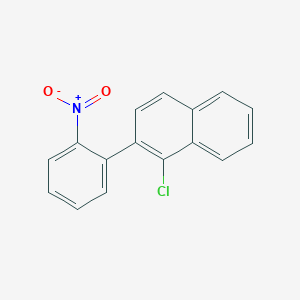
![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
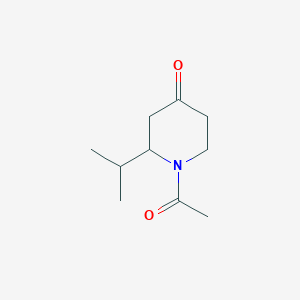
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
